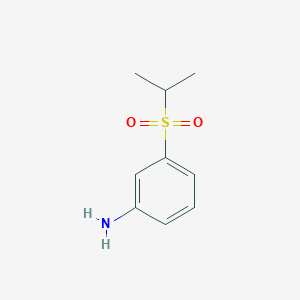
3-(Propane-2-sulfonyl)aniline
Vue d'ensemble
Description
“3-(Propane-2-sulfonyl)aniline” is a chemical compound with the molecular formula C9H13NO2S . It has a molecular weight of 199.27 g/mol . The IUPAC name for this compound is 3-propan-2-ylsulfonylaniline .
Molecular Structure Analysis
The InChI code for “3-(Propane-2-sulfonyl)aniline” is 1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3 . The canonical SMILES structure is CC(C)S(=O)(=O)C1=CC=CC(=C1)N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Propane-2-sulfonyl)aniline” include a molecular weight of 199.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its topological polar surface area is 68.5 Ų .
Applications De Recherche Scientifique
Pharmaceutical Sciences
The sulfonylaniline motif, which includes compounds like 3-(Propane-2-sulfonyl)aniline, is significant in pharmaceutical sciences due to its structural role in drug development. Methods developed for synthesizing such structures often prioritize modifiability and stability, which are crucial for creating versatile pharmaceutical agents .
Photoredox Catalysis
Visible-light-mediated reactions are a growing field of study, and 3-(Propane-2-sulfonyl)aniline can be synthesized using visible-light-mediated sulfonylation. This process utilizes sulfonyl fluoride as a reagent, which offers both modifiability and stability, making it a valuable method for creating sulfonylaniline derivatives .
Late-stage Functionalization
The compound’s utility extends to the late-stage functionalization of drugs, where its incorporation can modify the pharmacological properties of existing pharmaceutical agents. This application is facilitated by photoredox-catalyzed reactions that allow for the sulfonylation of aniline derivatives with sulfinates .
Chemical Synthesis
As a building block in chemical synthesis, 3-(Propane-2-sulfonyl)aniline is available for bulk custom synthesis and procurement, indicating its importance in various chemical production processes .
Mécanisme D'action
Target of Action
It’s known that sulfonyl groups in general play a significant role in biologically active molecules and are key functional groups for organic synthesis .
Mode of Action
The mode of action of 3-(Propane-2-sulfonyl)aniline involves a photoredox-catalyzed reaction for sulfonylation of aniline derivatives with sulfinate salts .
Biochemical Pathways
The sulfonylation of aniline derivatives could potentially influence a variety of biochemical processes, given the widespread biological activities of sulfones .
Result of Action
The sulfonylation of aniline derivatives could potentially lead to a variety of effects, given the diverse biological activities of sulfones .
Propriétés
IUPAC Name |
3-propan-2-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOAJKVKTDUTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508713 | |
| Record name | 3-(Propane-2-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propane-2-sulfonyl)aniline | |
CAS RN |
170856-37-8 | |
| Record name | 3-(Propane-2-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

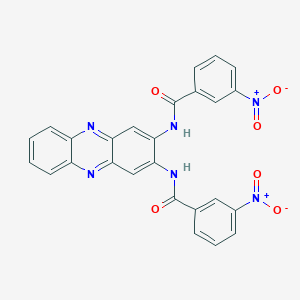

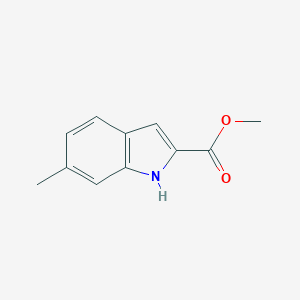
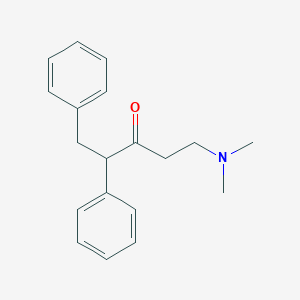
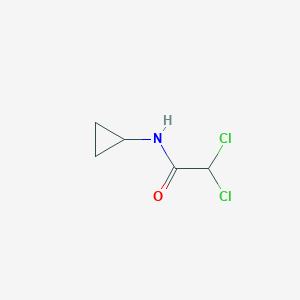
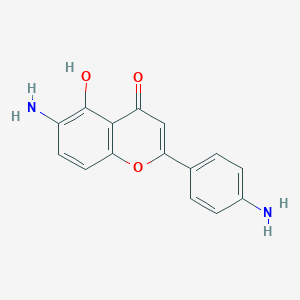
![9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188958.png)
![1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B188959.png)
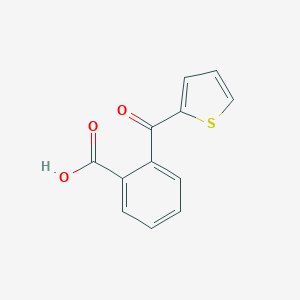

![[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea](/img/structure/B188963.png)
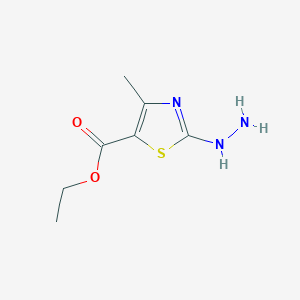
![4-[(Dimethylamino)methyl]benzonitrile](/img/structure/B188967.png)
